molecular formula C22H17N3O3 B11187009 N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide

Cat. No.: B11187009
M. Wt: 371.4 g/mol
InChI Key: PPVUWSPGQFLFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide is a synthetic organic compound belonging to the quinazolinone class Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide typically involves a multi-step process. One common method starts with the preparation of 2-phenyl-3,1-benzoxazin-4-one, which is then reacted with various amines to form the desired quinazolinone derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-phenoxyacetamide is unique due to its specific phenoxyacetamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and bioavailability, making it a promising candidate for drug development .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-oxo-2-phenylquinazolin-3-yl)-2-phenoxyacetamide

InChI

InChI=1S/C22H17N3O3/c26-20(15-28-17-11-5-2-6-12-17)24-25-21(16-9-3-1-4-10-16)23-19-14-8-7-13-18(19)22(25)27/h1-14H,15H2,(H,24,26)

InChI Key

PPVUWSPGQFLFKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.